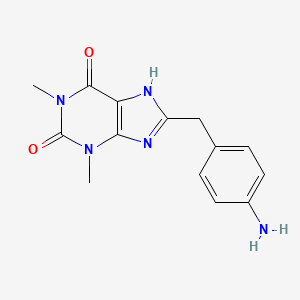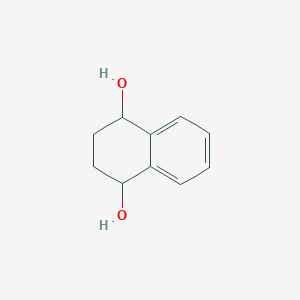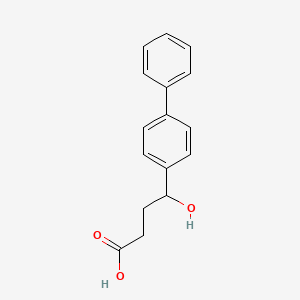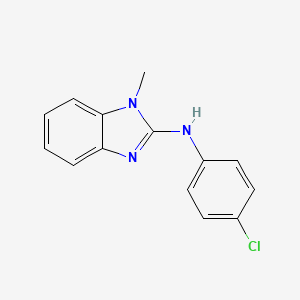
N-(4-CHLOROPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-CHLOROPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 4-chlorophenyl group and a methyl group. Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde, followed by cyclization and methylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, polyphosphoric acid or sulfuric acid can be used as catalysts in the cyclization step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s quality .
化学反应分析
Types of Reactions
N-(4-CHLOROPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
科学研究应用
N-(4-CHLOROPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use as an antitubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-CHLOROPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE involves its interaction with specific molecular targets. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. The compound’s molecular targets include enzymes and receptors involved in critical biological pathways .
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Shares a similar benzimidazole core structure.
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- (nitroheteroaryl)carboxamides: Exhibits similar biological activities.
Uniqueness
N-(4-CHLOROPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H12ClN3 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C14H12ClN3/c1-18-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) |
InChI 键 |
MUPUCSNAOIHGPJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


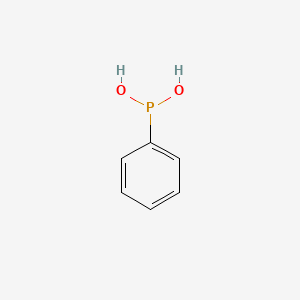
![Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B8781139.png)
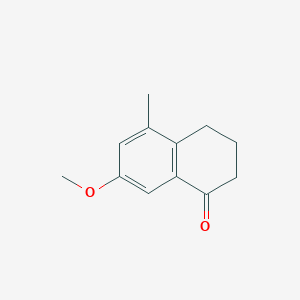
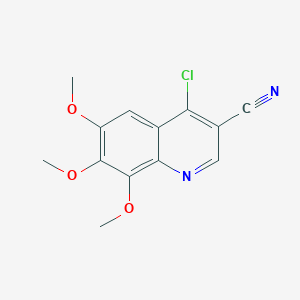
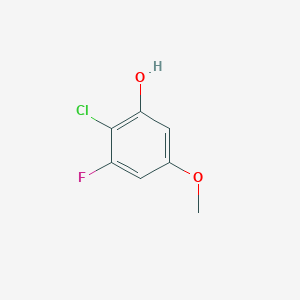
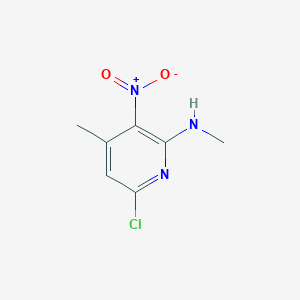
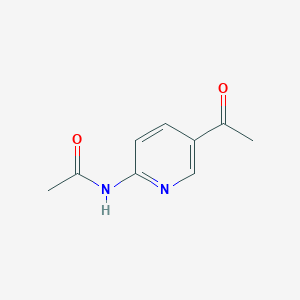
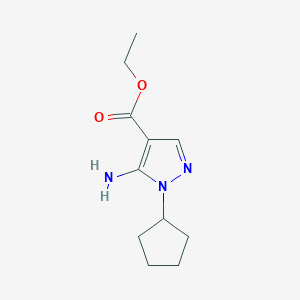
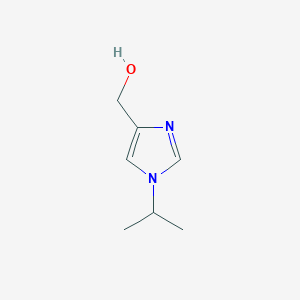
![Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8781196.png)
